molecular formula C7H6N4O2 B3218768 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine CAS No. 1190312-12-9

3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine

Cat. No.: B3218768
CAS No.: 1190312-12-9
M. Wt: 178.15 g/mol
InChI Key: HUHOARLBDHPXRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine (CID 53413008) is a nitro-substituted pyrrolopyridine derivative supplied for research and development purposes . This compound belongs to the class of azaindoles, which are privileged scaffolds in medicinal chemistry due to their resemblance to purine bases and their presence in pharmacologically active molecules . Pyrrolopyridine isomers, including the [3,2-b] series, are recognized for their broad spectrum of biological properties, serving as key structural components in the development of therapeutic agents . Scientific literature indicates that pyrrolopyridine derivatives have demonstrated significant potential in various research areas, including as analgesic and sedative agents, and have shown antidiabetic, antimycobacterial, antiviral, and antitumor activities in preclinical studies . Furthermore, specific pyrrolo[3,2-b]pyridine derivatives have been identified as promising candidates for anticancer and antiarthritic drug development due to their inhibitory effects on specific kinases . The nitro and amine functional groups on this bicyclic core make it a versatile synthetic intermediate for further functionalization and exploration of structure-activity relationships (SAR) . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure proper handling and disposal in accordance with all applicable regulations .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-4-1-5-7(10-2-4)6(3-9-5)11(12)13/h1-3,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHOARLBDHPXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 Nitro 1h Pyrrolo 3,2 B Pyridin 6 Amine

Strategies for the Construction of the Pyrrolo[3,2-b]pyridine Core Structure

The assembly of the fused pyrrolo[3,2-b]pyridine ring system is the foundational step in the synthesis of the target compound. The primary approaches involve the sequential or convergent construction of the pyrrole (B145914) and pyridine (B92270) rings.

Ring Annulation Approaches

Ring annulation strategies typically involve building one ring onto an existing, appropriately substituted monocyclic precursor. This can be approached in two ways: annulation of a pyrrole ring onto a pyridine precursor or annulation of a pyridine ring onto a pyrrole precursor.

One modern and efficient method for constructing complex heterocyclic systems is through multicomponent reactions (MCRs). An isocyanide-based three-component reaction has been developed to rapidly construct a polyfunctionalized tetrahydrocyclopenta oup.comnih.govpyrrolo[2,3-b]pyridine core, highlighting the utility of MCRs in building complex azaindole scaffolds. beilstein-journals.org Unexpected ring transformations have also been reported, where pyridinium (B92312) N-arylimides react with dipolarophiles to yield tetrahydropyrrolo[3,2-b]pyridines, offering a less conventional route to the core structure.

Cyclization Reactions for Pyrrole and Pyridine Moiety Formation

Cyclization reactions are central to forming either the pyrrole or pyridine moiety. The specific strategy often depends on the availability of starting materials.

Formation of the Pyrrole Ring: A common strategy involves starting with a substituted pyridine and forming the pyrrole ring. This can be achieved through various methods, including the Fischer indole (B1671886) synthesis, the Bartoli indole synthesis, or the Madelung synthesis, adapted for azaindole systems. For instance, a substituted aminopyridine can be condensed with a carbonyl compound, followed by acid-catalyzed cyclization. Another powerful method is the palladium-catalyzed cross-coupling of a dihalopyridine with amines or other nucleophiles, followed by an intramolecular cyclization to form the pyrrole ring.

Formation of the Pyridine Ring: Conversely, one can start with a functionalized pyrrole and construct the pyridine ring. This can be accomplished through condensation reactions of an aminopyrrole derivative with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization and aromatization.

Table 1: Comparison of Core Construction Strategies
StrategyDescriptionKey PrecursorsAdvantagesReference
Pyrrole AnnulationConstruction of the pyrrole ring onto a pre-existing pyridine.Substituted dihalo- or aminopyridines.Good availability of pyridine starting materials. acs.org
Pyridine AnnulationConstruction of the pyridine ring onto a pre-existing pyrrole.Functionalized aminopyrroles.Allows for early introduction of pyrrole substituents. mdpi.com
Multicomponent ReactionsConvergent synthesis where three or more reactants combine in one pot.Isocyanides, alkynes, 1,4-dihydropyridines.High efficiency and complexity generation. beilstein-journals.org

Installation and Functionalization of the Nitro Group at the 3-Position

The introduction of a nitro group at the C3 position of the pyrrolo[3,2-b]pyridine core is a critical step. The C3 position is part of the electron-rich pyrrole ring, making it susceptible to electrophilic substitution.

Electrophilic Nitration Reactions on Pyrrolopyridine Substrates

Direct electrophilic nitration of the 1H-pyrrolo[3,2-b]pyridine scaffold is a plausible route. The pyrrole ring is generally more reactive towards electrophiles than the pyridine ring. libretexts.org In the fused system, the electron-donating nitrogen of the pyrrole directs electrophilic attack to the C3 position. Standard nitrating agents, such as nitric acid in sulfuric acid or nitric acid in acetic anhydride, can be employed.

However, challenges exist. The pyridine nitrogen is basic (pKa ≈ 5.25) and can be protonated under strongly acidic nitrating conditions. libretexts.org This protonation deactivates the entire ring system towards electrophilic attack. libretexts.org Therefore, conditions must be carefully controlled to favor nitration on the pyrrole ring without significant deactivation.

Precursor-based Synthesis of 3-Nitro-Pyrrolopyridines

To circumvent the potential issues of direct nitration, a more controlled and often higher-yielding approach is to construct the pyrrolopyridine ring system from a precursor that already contains the nitro group. This strategy involves starting with an appropriately substituted nitropyridine and building the pyrrole ring onto it.

A typical precursor would be a 2-halo-3-nitropyridine or a 2-amino-3-nitropyridine. For example, a Heck or Sonogashira coupling on a 2-chloro-3-nitropyridine (B167233) with a suitable alkyne or alkene, followed by an intramolecular cyclization (e.g., Larock indole synthesis), can yield the 3-nitro-1H-pyrrolo[3,2-b]pyridine core. This method offers excellent regiochemical control, as the position of the nitro group is predetermined by the starting material.

Table 2: Comparison of Nitration Methodologies
MethodDescriptionAdvantagesDisadvantagesReference
Direct Electrophilic NitrationTreatment of the pre-formed pyrrolopyridine core with a nitrating agent.Fewer synthetic steps if successful.Potential for low yield due to pyridine protonation; risk of side reactions. libretexts.org
Precursor-Based SynthesisBuilding the pyrrole ring onto a pyridine that already contains a nitro group.Excellent regiocontrol; generally higher yields; avoids harsh nitrating conditions on the final scaffold.May require a longer synthetic sequence; availability of precursors. acs.org

Introduction and Reactivity of the Amino Group at the 6-Position

The final key functionalization is the introduction of an amino group at the C6 position of the pyridine ring. This can be accomplished either by using a precursor that carries the amine (or a masked equivalent) or by functionalizing the 6-position after the core has been assembled.

A precursor-based approach would involve starting with a pyridine derivative such as 2,5-diaminopyridine (B189467) or 5-amino-2-chloropyridine (B41692). The pyrrole ring would then be constructed using this aminated precursor, carrying the C6-amino functionality through the synthetic sequence. A common alternative is to use a 5-nitropyridine precursor, where the nitro group is later reduced to the desired amine using standard reducing agents like SnCl₂, Fe/AcOH, or catalytic hydrogenation (H₂/Pd-C).

Alternatively, modern cross-coupling reactions can be used to install the amino group on a pre-formed 6-halo-3-nitro-1H-pyrrolo[3,2-b]pyridine. The Buchwald-Hartwig amination, which uses a palladium catalyst to couple an amine with an aryl halide, is a powerful tool for this transformation. nih.gov This method is highly versatile and allows for the introduction of a wide variety of primary and secondary amines at a late stage in the synthesis. nih.gov

The resulting 6-amino group is a versatile functional handle. It behaves as a typical aromatic amine and can undergo diazotization, acylation to form amides, alkylation, and can serve as the nucleophilic partner in further cross-coupling reactions to build more complex molecules.

Reduction of Nitro Precursors to Amino Functionalities

The reduction of a nitro group is a fundamental transformation in organic synthesis, providing a reliable route to the corresponding primary amine. For heteroaromatic compounds, this reaction is crucial for introducing a versatile amino functionality. While specific literature detailing the reduction of 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine to 1H-pyrrolo[3,2-b]pyridine-3,6-diamine is not prevalent, the transformation is readily achievable using standard methodologies established for other nitroarenes and nitropyridines.

Commonly employed methods include:

Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. It is generally a clean and high-yielding procedure.

Metal-Acid Reductions: A classic approach involves the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl) or acetic acid (AcOH). For instance, the reductive cyclization of enamines derived from nitropyridines using zinc dust in acetic acid highlights the utility of this system for related scaffolds. nbuv.gov.ua

Transfer Hydrogenation: An alternative to using hydrogen gas, this method employs a hydrogen donor like hydrazine, ammonium (B1175870) formate, or cyclohexene (B86901) with a catalyst such as Pd/C.

Metal Salts: Reagents like tin(II) chloride (SnCl₂) are also effective for the selective reduction of nitro groups in the presence of other reducible functional groups.

The resulting 1H-pyrrolo[3,2-b]pyridine-3,6-diamine becomes a valuable intermediate, with two nucleophilic amino groups available for further derivatization.

Direct Amination Methodologies

The direct introduction of an amino group onto an aromatic or heteroaromatic ring is a powerful strategy in modern synthesis. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a premier method for forming carbon-nitrogen (C-N) bonds. wikipedia.orglibretexts.org This reaction typically couples an aryl halide or triflate with a primary or secondary amine.

In the context of synthesizing this compound, a plausible approach would involve the Buchwald-Hartwig amination of a precursor such as 6-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine with an ammonia (B1221849) equivalent or a protected amine. The development of specialized ligands has significantly expanded the scope of this reaction, allowing for the amination of a wide variety of heterocyclic substrates under relatively mild conditions. wikipedia.orgorganic-chemistry.org Studies on related pyrrolopyrimidine and pyrrolopyridine systems have demonstrated successful C-N bond formation at positions analogous to the C-6 position of the target molecule, often employing ligands like RuPhos or XPhos. nih.govmdpi.comntnu.no

Table 1: Representative Conditions for Buchwald-Hartwig Amination on Related Heterocycles nih.govmdpi.comcusabio.com
Substrate TypeAmineCatalyst/LigandBaseSolventTemperature
Chloro-pyrrolopyrimidinePyridin-3-ylmethanaminePd(OAc)₂ / BINAPCs₂CO₃1,4-Dioxane110 °C
Chloro-pyrrolopyridineN-BenzylmethylaminePd(OAc)₂ / RuPhosNaOtBut-BuOHRT to 80 °C
Iodo-pyrrolopyridineSecondary AminesRuPhos Pd G2 / RuPhosNaOtBun-Butanol110 °C

Chemical Reactivity and Transformations of the 6-Amino Group

The 6-amino group in this compound is a versatile functional handle for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives.

The primary amino group at the C-6 position is nucleophilic and can readily undergo acylation and alkylation reactions.

Acylation: Reaction with acyl chlorides, acid anhydrides, or carboxylic acids (using coupling agents like T3P) can form the corresponding amides. nih.gov This is a common strategy to explore structure-activity relationships in medicinal chemistry.

Alkylation: The amino group can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. It is important to note that the pyrrole nitrogen is also nucleophilic and can compete in N-alkylation reactions, potentially requiring the use of a protecting group on the pyrrole nitrogen for selective C-6 amino group modification.

The 6-amino group can be leveraged to participate in palladium-catalyzed cross-coupling reactions, one of the most powerful toolsets in modern organic synthesis.

Suzuki-Miyaura Coupling: While the amino group itself is not a typical coupling partner, it can be converted into a halide (e.g., via a Sandmeyer reaction) or a triflate. This modified substrate can then undergo Suzuki-Miyaura coupling with a wide range of boronic acids or esters to form new carbon-carbon bonds. This approach is widely used for the synthesis of biaryl and heteroaryl-aryl structures. nih.gov Research on the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines, for instance, utilized a Suzuki coupling between a bromo-pyrrolopyridine and various phenylboronic acids. nih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling on Related Heterocycles nih.govmdpi.com
SubstrateCoupling PartnerCatalystBaseSolventTemperature
6-Bromo-1H-pyrrolo[3,2-c]pyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O125 °C (Microwave)
2-Iodo-4-chloro-pyrrolopyridine(4-Hydroxymethylphenyl)boronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O90 °C
3-ChloroindazolePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene100 °C

Buchwald-Hartwig Coupling: The 6-amino group can also act as the nucleophilic component in a Buchwald-Hartwig reaction, coupling with various aryl or heteroaryl halides. mdpi.com This allows for the synthesis of N-aryl or N-heteroaryl derivatives, which are common motifs in pharmacologically active compounds.

The nucleophilic character of the 6-amino group enables it to participate in various condensation reactions. For example, it can react with aldehydes and ketones to form Schiff bases (imines), which can be further reduced to secondary amines. Additionally, condensation with 1,3-dicarbonyl compounds or their equivalents can be used to construct new fused heterocyclic rings, a strategy well-documented in the synthesis of diverse nitrogen-containing systems like pyrazolopyridines. url.edu

Synthetic Routes to this compound

A plausible retrosynthetic analysis suggests two main strategies:

Strategy 1: Nitration of a Pre-formed 6-Amino-4-azaindole This approach would begin with the synthesis of 1H-pyrrolo[3,2-b]pyridin-6-amine. sigmaaldrich.comuni.lu The subsequent step would be the electrophilic nitration of this scaffold. The directing effects of the fused rings and the amino group would need to be considered to achieve regioselective nitration at the C-3 position of the pyrrole ring. The electron-rich pyrrole ring is generally susceptible to electrophilic attack, and the C-3 position is often the most reactive site in 7-azaindoles.

Strategy 2: Construction from a Substituted Pyridine Precursor This more flexible approach would start with a suitably substituted pyridine, such as 2,5-dihalopyridine or a 5-amino-2-chloropyridine derivative. The pyrrole ring would then be constructed onto the pyridine core. For example, a Sonogashira coupling followed by a cyclization (e.g., Larock indole synthesis) or a Bartoli-type indole synthesis with a nitropyridine precursor could be employed. nbuv.gov.ua Once the 3-nitro-1H-pyrrolo[3,2-b]pyridine core with a suitable leaving group (like a halogen) at the C-6 position is formed, the amino group can be introduced via nucleophilic aromatic substitution or a Buchwald-Hartwig amination as previously discussed. For instance, starting with a 6-chloro or 6-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine, reaction with ammonia or a protected amine under palladium catalysis would furnish the final product.

Stepwise Functionalization Strategies

Stepwise strategies involve the initial construction of the 1H-pyrrolo[3,2-b]pyridine core, followed by the sequential introduction of the nitro and amino functionalities. The order of these introductions is critical to control the regioselectivity of the reactions. A plausible stepwise approach could commence from a substituted pyridine precursor to build the fused pyrrole ring.

One potential pathway begins with a suitably substituted pyridine, such as 2-amino-3-chloropyridine. The pyrrole ring can be formed through various palladium-catalyzed methods or classic named reactions like the Bartoli or Leimgruber–Batcho synthesis. organic-chemistry.orgacs.org Once the 1H-pyrrolo[3,2-b]pyridine core is established, the subsequent functionalization steps must be carefully planned.

Nitration of the 4-azaindole (B1209526) ring system is a key step. The position of nitration is directed by the electronic properties of the bicyclic system. Subsequent introduction of the amino group at the C-6 position could be achieved through nucleophilic aromatic substitution of a pre-installed leaving group (e.g., a halogen) at that position. For instance, a 6-halo-4-azaindole intermediate could undergo a Buchwald-Hartwig amination.

A reverse strategy could also be envisioned, starting with a 6-amino-1H-pyrrolo[3,2-b]pyridine. The challenge then becomes the regioselective nitration at the C-3 position. The powerful electron-donating nature of the amino group and the pyrrole nitrogen would need to be balanced against the directing effects of the pyridine nitrogen to achieve the desired C-3 nitro isomer.

Table 1: Proposed Stepwise Synthetic Reactions

Step Starting Material Reagents and Conditions Product Purpose
1 2-Chloro-5-nitropyridine Vinylmagnesium bromide, THF, -78 °C to -20 °C 6-Nitro-1H-pyrrolo[3,2-b]pyridine Bartoli reaction to form the nitro-azaindole core. acs.org
2 6-Nitro-1H-pyrrolo[3,2-b]pyridine N-Bromosuccinimide (NBS), CCl₄ 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine Bromination at the electron-rich C-3 position.

Convergent Synthetic Pathways

For example, a Sonogashira coupling reaction is a powerful tool for forming the azaindole nucleus. nih.gov A synthetic route could involve the reaction between a 2-amino-3,6-dihalopyridine and a suitable terminal alkyne. After the initial coupling and cyclization to form the pyrrole ring, the remaining halogen at the C-6 position serves as a handle for introducing the amino group, while the substituent from the alkyne could be a precursor to the C-3 nitro group.

Another convergent approach is the palladium-catalyzed heteroannulation, which can rapidly construct the pyrrolo-pyridine system from 2-iodopyridines and terminal alkynes. researchgate.net By choosing a 2-amino-5-iodo-3-nitropyridine (B152466) fragment and coupling it with an acetylene (B1199291) equivalent, one could potentially form the target ring system in a highly convergent manner.

Derivatization Studies of this compound

The chemical reactivity of This compound is dictated by its three distinct functional sites: the nitro group at C-3, the amino group at C-6, and the pyrrole N-H proton. Each site offers opportunities for selective modification to generate a library of derivatives.

Modification of the Nitro Group

The aromatic nitro group is a versatile functional handle, primarily through its reduction to an amino group. This transformation is one of the most fundamental and widely used reactions in medicinal chemistry. The reduction of the C-3 nitro group on the 4-azaindole scaffold would yield 1H-pyrrolo[3,2-b]pyridine-3,6-diamine, a diamino-substituted heterocycle with potential for further diverse functionalization.

A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other sensitive functional groups in the molecule. wikipedia.orgcommonorganicchemistry.com

Table 2: Reagents for Nitro Group Reduction

Reagent Conditions Selectivity Notes
Tin(II) Chloride (SnCl₂) HCl, Ethanol, Reflux A classic and reliable method, tolerant of many functional groups. commonorganicchemistry.com
Iron (Fe) powder Acetic Acid or HCl, Reflux A cost-effective and mild method for reducing aromatic nitro groups. commonorganicchemistry.com
Catalytic Hydrogenation (H₂/Pd-C) H₂ (gas), Palladium on Carbon, Methanol/Ethanol Highly efficient but may also reduce other susceptible groups if present. commonorganicchemistry.com

The resulting 3-amino group can then undergo a host of subsequent reactions, such as diazotization or acylation, independently of the 6-amino group if reactivity can be differentiated.

Functionalization of the Amino Group

The exocyclic amine at the C-6 position is a nucleophilic site amenable to a wide range of standard amine derivatizations. These modifications are crucial for exploring structure-activity relationships in medicinal chemistry programs.

Common transformations include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form stable amide derivatives.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to produce sulfonamides.

Alkylation: Direct alkylation with alkyl halides, which can lead to a mixture of mono- and di-alkylated products. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates to yield the corresponding urea or thiourea derivatives.

Alterations at the Pyrrole N-H Position

The pyrrole nitrogen (N-1) of the azaindole ring is weakly acidic and can be deprotonated with a suitable base, followed by reaction with an electrophile. This site is commonly functionalized to modulate the compound's physicochemical properties, such as solubility and metabolic stability, or to block a potential site of metabolism. researchgate.net

Typical reactions at the N-1 position include:

N-Alkylation: Using a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) followed by an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide).

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides.

N-Acylation/Sulfonylation: Introduction of acyl or sulfonyl groups, which can also serve as protecting groups for the pyrrole nitrogen. Common protecting groups like tosyl (Ts) or benzenesulfonyl (Bs) can be introduced under basic conditions.

Regioselectivity and Stereoselectivity in Derivatization

Regioselectivity is a paramount consideration during the synthesis and derivatization of polysubstituted heterocycles like This compound .

During Synthesis: The order of functional group introduction is key. For example, nitrating 6-amino-1H-pyrrolo[3,2-b]pyridine would likely be directed to the C-7 or C-5 positions due to the strong activating effect of the amino group, making the synthesis of the C-3 nitro isomer challenging via this route. Therefore, installing the nitro group prior to the amine is a more plausible strategy.

Stereoselectivity is generally not a factor in the synthesis and derivatization of the planar aromatic core of this compound, unless chiral reagents, catalysts, or auxiliaries are employed to introduce stereocenters in substituents attached to the scaffold.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT methods) for Electronic Structure and Stability

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure and stability of 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine. Methods such as B3LYP with basis sets like 6-311G++(d,p) are commonly employed to optimize the molecular geometry and calculate various electronic properties. irjweb.com These calculations provide the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation.

Basic computed properties for the molecule have been determined through computational methods. nih.gov

Table 1: Computed Properties for this compound

PropertyValueSource
Molecular FormulaC₇H₆N₄O₂PubChem nih.gov
Molecular Weight178.15 g/mol PubChem nih.gov
XLogP30.2PubChem nih.gov
Hydrogen Bond Donor Count2PubChem nih.gov
Hydrogen Bond Acceptor Count4PubChem nih.gov
Rotatable Bond Count1PubChem nih.gov

These calculations are the first step in building a comprehensive profile of the molecule's chemical nature.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique used to visualize the charge distribution on a molecule's surface, thereby predicting its reactive sites. The MEP map relates to the electronic density and is an effective descriptor for identifying sites for electrophilic and nucleophilic attacks, as well as hydrogen-bonding interactions. researchgate.net

In an MEP map, different colors represent varying electrostatic potential values:

Red: Indicates regions of high electron density and strong negative electrostatic potential, representing likely sites for electrophilic attack.

Blue: Indicates regions of low electron density and strong positive electrostatic potential, representing likely sites for nucleophilic attack.

Green: Represents regions of neutral or near-zero potential.

For this compound, the MEP map is expected to show distinct regions of reactivity. The highly electronegative oxygen atoms of the nitro group would create a significant region of negative potential (red). researchgate.net Similarly, the nitrogen atom of the amine group and the nitrogen atoms within the heterocyclic rings would also exhibit negative potential, though likely to a lesser extent than the nitro group. researchgate.net Conversely, the hydrogen atoms of the amine group and the hydrogen attached to the pyrrole (B145914) nitrogen would be characterized by positive potential (blue), making them potential hydrogen bond donor sites. This visualization is invaluable for predicting how the molecule will interact with biological targets or other reactants.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Insights

Frontier Molecular Orbital (FMO) theory simplifies reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (the HOMO-LUMO gap, or Eg) are key indicators of a molecule's chemical reactivity and kinetic stability. researchgate.net

HOMO: Represents the ability to donate an electron. Regions of the molecule with high HOMO density are prone to electrophilic attack. For this compound, the HOMO is likely to be distributed across the electron-rich pyrrolopyridine ring system and the electron-donating amine group.

LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack. The powerful electron-withdrawing nature of the nitro group dictates that the LUMO will be predominantly localized on this part of the molecule. researchgate.net

A small HOMO-LUMO energy gap suggests that a molecule is more polarizable and will be more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com This facilitates intramolecular charge transfer, a property often sought in materials science and medicinal chemistry. irjweb.comresearchgate.net

Table 2: Illustrative FMO Parameters for a Pyrimidine (B1678525) Derivative This table shows representative data for a related heterocyclic compound, N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine, to illustrate the type of parameters obtained from FMO analysis.

ParameterEnergy (eV)Interpretation
EHOMO-6.2613Electron-donating ability
ELUMO-0.8844Electron-accepting ability
Energy Gap (ΔE)5.3769Index of chemical reactivity

Data sourced from a DFT study on a pyrimidine derivative. irjweb.com

Conformational Analysis and Molecular Dynamics Simulations

While this compound has a largely rigid core structure, conformational analysis is relevant for the rotatable bond associated with the amine group. However, the more powerful application of these techniques is in Molecular Dynamics (MD) simulations, which study the dynamic behavior of the molecule over time, especially when interacting with a biological macromolecule like an enzyme or receptor. nih.govmdpi.com

MD simulations provide insights into the stability of a ligand-protein complex. After an initial docking pose is established, an MD simulation running for nanoseconds can reveal whether the ligand remains stably bound. Key metrics analyzed include: nih.gov

Root-Mean-Square Deviation (RMSD): Measures the average deviation of the protein's backbone or the ligand's heavy atoms from their initial positions. A stable RMSD value over time suggests the complex has reached equilibrium. mdpi.com

Root-Mean-Square Fluctuation (RMSF): Measures the fluctuation of individual amino acid residues or parts of the ligand. High RMSF values indicate regions of high flexibility. researchgate.net

These simulations can validate docking results and provide a more realistic picture of the binding interactions and conformational changes that occur in a dynamic physiological environment. nih.govresearchgate.net

In Silico Prediction of Spectroscopic Parameters

Computational methods, primarily DFT, can be used to predict various spectroscopic parameters for a molecule. By calculating properties like vibrational frequencies (for IR spectroscopy) and nuclear magnetic shielding tensors (for NMR spectroscopy), researchers can generate theoretical spectra. These predicted spectra can then be compared with experimental data. A strong correlation between the predicted and experimental spectra helps to confirm the molecular structure and the accuracy of the computational model used. This approach is a powerful tool for structural elucidation and validation.

Molecular Docking Simulations for Ligand-Target Interactions (Mechanistic focus)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex. semanticscholar.org This method is instrumental in structure-based drug design for understanding the mechanistic basis of ligand-target interactions. For this compound, docking simulations would be used to screen its binding affinity against various biological targets and to elucidate its binding mode.

The pyrrolopyridine scaffold is a common motif in kinase inhibitors and other therapeutic agents. mdpi.commdpi.com Docking studies on related pyrrolo[3,2-c]pyridine and pyrrolo[2,3-d]pyrimidine derivatives have shown that they effectively inhibit targets by occupying their active sites. mdpi.comnih.gov

For instance, studies on pyrrolo[3,2-c]pyridine derivatives as tubulin inhibitors revealed that the scaffold fits into the colchicine-binding site. semanticscholar.orgnih.gov The analysis of the binding mode identified crucial interactions:

Hydrogen Bonds: The nitrogen atoms of the heterocyclic core and substituents often act as hydrogen bond acceptors or donors, forming key interactions with amino acid residues like Thrα179 and Asnβ349. nih.gov

Hydrophobic Interactions: The planar aromatic rings engage in hydrophobic and π-stacking interactions with nonpolar residues in the binding pocket.

By performing docking and binding site analysis with this compound, researchers can hypothesize its mechanism of action against specific enzymes. The amine and nitro groups would be expected to form specific directional interactions, anchoring the ligand within the active site and contributing to its inhibitory potential.

Table 3: Example of Key Interactions for a Pyrrolopyridine-Based Inhibitor This table illustrates the types of interactions identified for compound 10t, a 1H-pyrrolo[3,2-c]pyridine derivative, within the colchicine (B1669291) binding site of tubulin.

Interacting ResidueInteraction TypePart of Ligand Involved
Thrα179Hydrogen BondPyrrolopyridine Core Nitrogen
Asnβ349Hydrogen BondIndole (B1671886) Nitrogen (substituent)
VariousHydrophobic InteractionsAromatic Rings

Data sourced from a molecular modeling study on 1H-pyrrolo[3,2-c]pyridine derivatives. nih.gov

Interaction with Protein Receptors

As of the latest available research, specific computational studies detailing the interaction of This compound with protein receptors have not been extensively published in peer-reviewed literature. While the broader class of pyrrolopyridine compounds has been the subject of numerous molecular modeling and docking studies against various protein targets, data focusing solely on the this compound isomer remains limited.

Computational research on analogous structures, such as pyrrolo[3,2-c]pyridine and pyrrolo[2,3-d]pyrimidine derivatives, has demonstrated the utility of these scaffolds in binding to a range of protein families, including kinases and tubulin. These studies typically involve molecular docking simulations to predict the binding mode and affinity of the compounds within the active site of a target protein. The analysis often includes identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for stabilizing the ligand-protein complex.

For This compound , hypothetical docking studies would be necessary to generate predictive data on its protein receptor interactions. Such an investigation would involve:

Selection of Potential Protein Targets: Based on the pharmacophore features of the molecule, potential protein targets could be hypothesized. The presence of the pyrrolopyridine core, an amino group, and a nitro group would guide the selection of receptors where such functionalities are known to interact.

Molecular Docking Simulations: The 3D structure of this compound would be docked into the binding sites of the selected protein targets. These simulations would generate various possible binding poses.

Binding Energy Calculation: The most favorable binding poses would be ranked based on their calculated binding energies, providing a quantitative estimate of the binding affinity.

Interaction Analysis: The top-ranked poses would be analyzed in detail to identify the specific amino acid residues involved in the interaction and the types of chemical bonds formed (e.g., hydrogen bonds, salt bridges, hydrophobic contacts).

Without specific published research, any detailed table of interactions for This compound would be purely speculative. However, a template for how such data would be presented is provided below for illustrative purposes.

Table 1: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target

ParameterPredicted Value/Residues
Binding Affinity (kcal/mol) -
Hydrogen Bond Interactions -
Hydrophobic Interactions -
Other Interactions -

This table is for illustrative purposes only, as specific research data is not currently available.

Further experimental and computational research is required to fully characterize the protein interaction profile of This compound .

Investigation of Molecular Mechanisms of Biological Activity

Enzyme Kinase Inhibition Studies

There is no available data from enzyme kinase inhibition studies for 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine.

Fibroblast Growth Factor Receptor (FGFR) Inhibition Mechanisms (FGFR1, FGFR2, FGFR3)

No research has been published detailing the mechanisms by which this compound may inhibit Fibroblast Growth Factor Receptors 1, 2, or 3.

Maternal Embryonic Leucine Zipper Kinase (MELK) Inhibition

Information regarding the inhibitory effects of this compound on Maternal Embryonic Leucine Zipper Kinase is not available in the current body of scientific literature.

Spleen Tyrosine Kinase (SYK) and Fms Like Tyrosine Kinase 3 (FLT3) Modulation

There are no studies available that describe the modulatory effects of this compound on Spleen Tyrosine Kinase or Fms Like Tyrosine Kinase 3.

Casein Kinase Iε Inhibition

The inhibitory activity of this compound against Casein Kinase Iε has not been reported in any published research.

Topoisomerase I Inhibition

There is no available data to suggest that this compound acts as an inhibitor of Topoisomerase I.

Cellular Pathway Modulation in Cell Lines

No studies have been published that investigate the effects of this compound on the modulation of cellular pathways in any cell lines.

Anti-proliferative Effects on Cancer Cell Lines (e.g., 4T1, A549, MDA-MB-231, MCF-7)

There are no available studies reporting the anti-proliferative effects of this compound on the 4T1, A549, MDA-MB-231, MCF-7, or any other cancer cell lines.

Induction of Apoptosis Pathways (e.g., caspase activation, mitochondrial depolarization)

Information regarding the ability of This compound to induce apoptosis, including any effects on caspase activation or mitochondrial depolarization, is not available in the scientific literature.

Cell Cycle Arrest Mechanisms (e.g., G0/G1, G2/M phase)

There are no research findings on the effects of this compound on cell cycle progression or its potential to induce arrest in the G0/G1 or G2/M phases.

Inhibition of Cell Migration and Invasion

No studies have been published that investigate the potential of This compound to inhibit cell migration or invasion.

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

No structure-activity relationship studies for This compound or its analogs have been reported.

Impact of Substituents on Binding Affinity and Enzyme Activity

There is no available data on how chemical modifications to the This compound scaffold affect its biological activity.

Elucidation of Pharmacophoric Features

The key structural features required for any potential biological activity of this compound have not been determined.

Correlations between Structural Modifications and Cellular Outcomes

There is no available research detailing the synthesis of analogues or derivatives of this compound. Consequently, there are no studies that correlate specific structural changes to this molecule with any observed cellular effects. Structure-activity relationship (SAR) studies, which are essential for understanding how chemical structure influences biological activity, have not been published for this compound.

Interactions with Biological Targets at the Molecular Level

Specific biological targets of this compound have not been identified in the reviewed literature. As a result, there is no information on its molecular interactions.

ATP-Binding Site Interactions

There is no evidence to suggest that this compound interacts with the ATP-binding sites of any proteins or enzymes. Docking studies, which could predict such interactions, have not been published.

Protein-Protein Interaction Modulation

There is no information available regarding the ability of this compound to modulate protein-protein interactions.

Due to the absence of research on This compound , no data tables or a list of mentioned compounds can be generated.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The development of efficient and sustainable synthetic routes to access 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine and its analogs is a primary area of future research. Current synthetic strategies for the pyrrolo[3,2-b]pyridine core often involve multi-step sequences that can be resource-intensive. Future efforts will likely focus on the following:

One-Pot and Tandem Reactions: Designing cascade reactions that allow for the construction of the bicyclic core and the introduction of the nitro and amine functionalities in a single, streamlined process would significantly improve synthetic efficiency.

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reagents will be crucial. This includes exploring biocatalysis, such as the use of enzymes like nitrile reductase, for key transformations under mild conditions. tugraz.at

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. The development of flow-based methods for the nitration and amination of the pyrrolo[3,2-b]pyridine scaffold would be a significant advancement.

C-H Activation: Direct functionalization of the pyrrolo[3,2-b]pyridine core through C-H activation would provide a more atom-economical approach to introducing substituents, avoiding the need for pre-functionalized starting materials.

A comparative analysis of potential synthetic strategies is presented in Table 1.

Synthetic Strategy Potential Advantages Challenges
Multi-step Linear Synthesis Well-established, predictableLow overall yield, waste generation
Convergent Synthesis Higher overall yield, modularityRequires synthesis of complex fragments
One-Pot/Tandem Reactions High efficiency, reduced wasteComplex reaction optimization
Flow Chemistry Scalability, safety, precise controlSpecialized equipment required
C-H Activation Atom economy, reduced stepsRegioselectivity control

Advanced Functionalization for Tailored Molecular Probes

The this compound scaffold is an ideal starting point for the creation of tailored molecular probes to investigate biological systems. The nitro group, being a strong electron-withdrawing group and a potential bio-reductive trigger, and the amino group, a versatile handle for further derivatization, offer numerous possibilities.

Future research will likely focus on:

Fluorogenic Probes: The interaction of pyrrolo[3,2-b]pyridine derivatives with biomolecules like bovine serum albumin (BSA) has been shown to induce fluorescence changes. nih.gov Functionalization of the 6-amino group with fluorophores or environmentally sensitive dyes could lead to probes for detecting specific proteins or cellular environments.

Photoaffinity Labels: The nitro group can be photochemically reduced to a highly reactive nitrene, which can form covalent bonds with nearby biomolecules upon irradiation. This would enable the identification of the binding partners of the compound within a cell.

Biotinylated and Tagged Derivatives: The introduction of biotin (B1667282) or other affinity tags at the 6-amino position would facilitate the isolation and identification of target proteins through affinity purification techniques.

Deeper Mechanistic Elucidation of Biological Activities through Omics Approaches

Understanding the precise mechanism of action of this compound is crucial for its development as a therapeutic agent. Omics technologies provide a global view of the cellular response to a compound.

Transcriptomics (RNA-Seq): By analyzing changes in gene expression in cells treated with the compound, researchers can identify the signaling pathways and cellular processes that are affected.

Proteomics: Techniques such as mass spectrometry-based proteomics can identify changes in protein expression and post-translational modifications, revealing the compound's direct and indirect targets.

Metabolomics: Studying the metabolic profile of treated cells can uncover alterations in key metabolic pathways, providing insights into the compound's functional effects. The use of a double-reporter system, which can visually indicate the mechanism of action, has been employed for other heterocyclic compounds and could be adapted for this scaffold. researchgate.net

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. nih.govacs.orgfrontiersin.org For the this compound scaffold, these computational tools can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build predictive models that correlate the structural features of derivatives with their biological activity. This can guide the synthesis of new compounds with improved potency and selectivity.

De Novo Design: Generative AI models can design novel molecules based on the pyrrolo[3,2-b]pyridine scaffold with desired properties, expanding the chemical space for exploration.

Scaffold Hopping and Bioisosteric Replacement: AI can suggest alternative scaffolds or functional groups that mimic the properties of the this compound core but may have improved pharmacokinetic profiles. Murcko scaffold analysis has been used to assess the diversity of similar compound libraries. nih.govacs.org

Predictive Toxicology: ML models can be trained to predict potential toxicities of new derivatives, allowing for the early deselection of compounds with unfavorable safety profiles. acs.org

Development of New Research Tools and Methodologies based on the Scaffold

The unique properties of the this compound scaffold can be leveraged to develop new research tools.

Selective Kinase Inhibitors: The pyrrolo[3,2-b]pyridine core is present in inhibitors of various kinases, such as FGFR4. researchgate.net The specific substitution pattern of this compound could be exploited to design highly selective inhibitors for other kinases implicated in disease.

Probes for Nitroreductase Activity: The nitro group can be reduced by nitroreductase enzymes, which are often overexpressed in hypoxic tumor environments. Derivatives of this compound could be developed as probes to detect and quantify nitroreductase activity in cells and tissues.

Building Blocks for Combinatorial Chemistry: The functional groups on this compound make it an excellent building block for the synthesis of large and diverse compound libraries for high-throughput screening.

The continued exploration of this promising scaffold will undoubtedly lead to new discoveries and potential therapeutic innovations.

Q & A

Q. What are the optimal synthetic routes for preparing 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine, and how can reaction conditions be optimized for high yield?

The synthesis of this compound typically involves nitration of a pyrrolopyridine precursor. Key challenges include regioselectivity of nitration and maintaining stability of the amine group. A multistep approach may involve:

  • Precursor functionalization : Bromination or iodination at the 3-position of the pyrrolopyridine core to direct nitration .
  • Nitration conditions : Use of mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the nitro derivative .
    Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometry of nitrating agents.

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • 1H NMR : Characteristic peaks include aromatic protons in the δ 8.0–9.0 ppm range (pyridine/pyrrole ring) and NH₂ signals near δ 5.5–6.5 ppm (exchange broadening) .
  • ESI-MS : Molecular ion peaks [M+H]⁺ confirm molecular weight (e.g., m/z ~179 for the base structure) .
  • IR Spectroscopy : Stretching vibrations for nitro (1530–1350 cm⁻¹) and amine (3300–3500 cm⁻¹) groups validate functional groups .

Q. What storage conditions are recommended to preserve the stability of this compound?

  • Temperature : Store at –20°C in airtight containers to prevent degradation .
  • Desiccation : Use silica gel or molecular sieves to avoid hydrolysis of the nitro group .
  • Light sensitivity : Protect from UV exposure using amber vials, as nitro groups can undergo photochemical reactions .

Advanced Research Questions

Q. How does the nitro group influence the electronic properties and reactivity of the pyrrolopyridine scaffold?

The nitro group is a strong electron-withdrawing group (EWG) that:

  • Reduces electron density on the pyridine ring, making it less susceptible to electrophilic attack but enhancing nucleophilic substitution at adjacent positions .
  • Stabilizes intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling selective functionalization at the 2- or 4-positions .
  • Modulates redox potential , which is critical for electrochemical studies or catalytic applications . Computational studies (DFT) can predict charge distribution and reactive sites .

Q. What strategies are effective for derivatizing this compound to enhance its bioactivity?

  • Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to NH₂, enabling further coupling (e.g., amide formation) .
  • Cross-coupling : Buchwald-Hartwig amination or Ullmann reactions introduce aryl/alkyl groups at the 2-position .
  • Heterocycle fusion : Condensation with aldehydes/ketones forms fused rings (e.g., triazolo or pyrimidine derivatives), improving binding affinity in drug discovery .

Q. How can computational modeling guide the design of this compound derivatives for target-specific applications?

  • Molecular docking : Predict binding interactions with biological targets (e.g., kinases) using software like AutoDock or Schrödinger .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge transfer properties .
  • MD simulations : Evaluate stability of ligand-target complexes over time to prioritize derivatives for synthesis .

Methodological Considerations

Q. How can HPLC methods be optimized for quantifying this compound in reaction mixtures?

  • Column selection : Use C18 reverse-phase columns with 5 µm particle size for high resolution .
  • Mobile phase : Gradient elution with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile improves peak symmetry .
  • Detection : UV absorbance at 254 nm (aromatic π→π* transitions) or 280 nm (nitro group n→π*) ensures sensitivity .

Q. What in vitro assays are suitable for evaluating the biological activity of derivatives?

  • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays to measure inhibition of ATP-binding kinases .
  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess apoptotic effects .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine
Reactant of Route 2
Reactant of Route 2
3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.